[7-(4-acetylpiperazinyl)-1-cyclopropyl-6-fluoro-4-oxo(3-hydroquinolyl)]-N-(3-m ethylphenyl)carboxamide
Description
This compound is a fluoroquinolone derivative characterized by a quinoline core substituted with a cyclopropyl group at position 1, a fluorine atom at position 6, a 4-oxo group at position 4, and a 4-acetylpiperazinyl moiety at position 6. The N-(3-methylphenyl)carboxamide group at position 3 further distinguishes its structure . Fluoroquinolones are known for their antimicrobial activity, and structural modifications like the acetylpiperazinyl group are hypothesized to enhance solubility and bioavailability while influencing target binding (e.g., DNA gyrase or topoisomerase IV). The synthesis of this compound involves reacting a precursor amine (e.g., 1-cyclopropyl-6-fluoro-4-oxo-7-piperazinyl-1,4-dihydroquinoline-3-carboxylic acid) with acetyl chloride in the presence of triethylamine, followed by purification via silica gel chromatography .
Properties
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(3-methylphenyl)-4-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O3/c1-16-4-3-5-18(12-16)28-26(34)21-15-31(19-6-7-19)23-14-24(22(27)13-20(23)25(21)33)30-10-8-29(9-11-30)17(2)32/h3-5,12-15,19H,6-11H2,1-2H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNLSEYGTZFLOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C(=O)C)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [7-(4-acetylpiperazinyl)-1-cyclopropyl-6-fluoro-4-oxo(3-hydroquinolyl)]-N-(3-methylphenyl)carboxamide is a synthetic derivative with potential therapeutic applications, particularly in antimicrobial and anticancer treatments. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A cyclopropyl group
- A fluorinated quinolone moiety
- An acetylpiperazine substituent
- A carboxamide functional group
This unique arrangement contributes to its biological properties, enhancing its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It acts primarily through inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. In vitro studies have shown that it is effective against a range of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 2 µg/mL |
| Staphylococcus aureus | 1 µg/mL |
| Pseudomonas aeruginosa | 4 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, the compound has shown promise in anticancer applications. Studies have demonstrated that it can induce apoptosis in various cancer cell lines through the activation of caspase pathways.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound at concentrations of 10 µM resulted in a significant reduction in cell viability (approximately 70% compared to control). The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways.
The mechanisms underlying the biological activities of this compound include:
- DNA Gyrase Inhibition : By binding to the enzyme, it prevents DNA replication in bacteria.
- Apoptosis Induction : In cancer cells, it triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) levels.
- Metal Ion Chelation : The compound can form complexes with metal ions, enhancing its biological activity through improved stability and solubility.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with moderate bioavailability. Toxicological assessments indicate a low toxicity profile at therapeutic doses; however, further studies are needed to fully understand its safety in long-term use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinolinecarboxylic Acid Series
The compound belongs to a broader class of 7-piperazinyl-substituted quinolines. Key analogues include:
Key Observations :
- Substituent Effects on Solubility : The acetylpiperazinyl group in the target compound likely improves water solubility compared to bulkier benzoyl/sulfonyl groups in 5a–m, which may increase lipophilicity and hinder dissolution .
- Antimicrobial Activity : The fluorine at position 6 and cyclopropyl at position 1 are conserved across analogues, suggesting a shared mechanism of action (DNA gyrase inhibition). However, the acetylpiperazinyl group may reduce Gram-negative activity compared to bulkier substituents (e.g., in 5a–m), which enhance membrane penetration .
Spectroscopic Characterization
While direct spectroscopic data for the target compound are unavailable in the provided evidence, analogues like 5a–m and 7f were characterized using $ ^1H $-NMR and $ ^{13}C $-NMR. For example:
- 5a–m : Aromatic protons in the benzoyl/sulfonyl groups appear as distinct multiplets in $ ^1H $-NMR (δ 7.2–8.1 ppm), while the acetylpiperazinyl group in the target compound would show singlet peaks for the acetyl methyl group (δ ~2.1 ppm) .
- 7f : The sulfonamido ethyl chain exhibits characteristic NH and SO$_2$ peaks in IR and NMR, absent in the target compound .
Research Findings and Implications
Structure-Activity Relationship (SAR) :
- The 4-acetylpiperazinyl group balances solubility and moderate antimicrobial activity but may prioritize pharmacokinetics over potency.
- Derivatives with bulkier substituents (e.g., 5a–m) show enhanced Gram-negative coverage but poorer solubility, limiting oral bioavailability .
Therapeutic Potential: The target compound’s solubility profile suggests suitability for intravenous formulations, whereas lipophilic analogues (e.g., 5a–m) may require prodrug strategies.
Limitations :
- Lack of explicit biological data (e.g., MIC values) in the provided evidence precludes direct efficacy comparisons.
Q & A
Q. What are the key synthetic pathways for this compound, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves coupling fluoroquinolone precursors (e.g., 1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid derivatives) with substituted phenylcarboxamides. Critical steps include:
- Precursor Selection : Use piperazine derivatives (e.g., 4-acetylpiperazine) for C-7 substitution to enhance antibacterial activity .
- Reaction Optimization : Employ palladium-catalyzed reductive cyclization or nucleophilic substitution under inert atmospheres to avoid side reactions .
- Purification : Utilize reverse-phase HPLC or column chromatography to isolate impurities (e.g., desfluoro or ethylenediamine byproducts) .
- Characterization : Confirm structure via H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for stereochemical validation .
Q. Which analytical techniques are most effective for characterizing this compound and its related impurities?
- Methodological Answer :
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities like desfluoro compounds (Retention Time: ~12 min) and ethylenediamine derivatives (RT: ~15 min) .
- NMR Spectroscopy : F NMR is critical for tracking fluorine substitution patterns, while 2D-COSY confirms piperazinyl and cyclopropyl group orientations .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for acetylpiperazinyl groups, which degrade above 200°C .
Q. What is the proposed mechanism of action based on structural features?
- Methodological Answer : The fluoroquinolone core inhibits bacterial DNA gyrase and topoisomerase IV. Key structural determinants include:
- C-6 Fluorine : Enhances Gram-negative activity by improving cell permeability .
- C-7 4-Acetylpiperazinyl Group : Broadens activity against Gram-positive strains (e.g., MRSA) by increasing binding affinity to mutated gyrase .
- N-1 Cyclopropyl : Reduces efflux pump susceptibility in resistant pathogens .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antibacterial activity data across bacterial strains?
- Methodological Answer :
- Standardized MIC Testing : Use CLSI guidelines with consistent inoculum sizes (e.g., 1–5 × 10 CFU/mL) and media (e.g., Mueller-Hinton agar) to minimize variability .
- Structural Analog Comparison : Benchmark against LB20304 (MIC: 0.008 µg/mL for S. aureus vs. 0.25 µg/mL for P. aeruginosa) to identify substituent-specific activity trends .
- Resistance Profiling : Test against isogenic strains with known gyrase mutations (e.g., gyrA Ser84Leu in MRSA) to assess cross-resistance .
Q. What strategies improve the pharmacokinetic (PK) profile while maintaining antimicrobial efficacy?
- Methodological Answer :
- Oxime Group Introduction : Replace acetylpiperazinyl with methoxyimino-pyrrolidine to enhance plasma half-life (e.g., LB20304: t = 4.2 h in mice vs. 1.8 h for desoximino analogs) .
- Prodrug Design : Synthesize ester derivatives (e.g., ethyl carboxamides) to improve oral bioavailability .
- Formulation Optimization : Use nanoemulsions or liposomes to target intracellular pathogens (e.g., Mycobacterium tuberculosis) .
Q. How do structural modifications at C-7 and N-1 influence activity against resistant strains?
- Methodological Answer :
- C-7 Modifications : Replace acetylpiperazinyl with 4-methylpiperidinyl (APQ13) to reduce efflux in E. coli (MIC improvement: 0.016 µg/mL → 0.008 µg/mL) .
- N-1 Cyclopropyl vs. Ethyl : Cyclopropyl minimizes resistance in P. aeruginosa (MIC: 0.25 µg/mL vs. 0.5 µg/mL for ethyl derivatives) .
- Combination Studies : Pair with β-lactamase inhibitors (e.g., clavulanic acid) to counteract enzymatic degradation in K. pneumoniae .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy?
- Methodological Answer :
- PK/PD Modeling : Correlate AUC/MIC ratios (target > 125) with survival outcomes in murine sepsis models .
- Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) via LC-MS/MS and compare their MICs to parent compounds .
- Toxicity Screening : Assess hepatotoxicity using primary human hepatocytes (IC > 50 µM required for clinical progression) .
Data Contradiction Analysis
Q. Why do some studies report higher Gram-positive activity despite structural similarity to Gram-negative-targeted fluoroquinolones?
- Methodological Answer :
- Substituent Positioning : C-8 fluorine in naphthyridine analogs (e.g., LB20304) increases Gram-positive activity (MIC: 0.008 µg/mL for S. aureus vs. 0.13 µg/mL for ciprofloxacin) by enhancing gyrase binding .
- Species-Specific Efflux : S. pneumoniae lacks AcrAB-TolC pumps, making acetylpiperazinyl derivatives more effective than in E. coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
